1-Benzyl-4-Boc-piperazine-2-carboxylic acid

Vue d'ensemble

Description

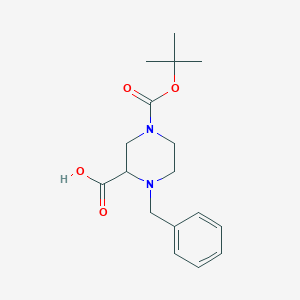

1-Benzyl-4-Boc-piperazine-2-carboxylic acid is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of 320.39 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research. The compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-Boc-piperazine-2-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields of the protected piperazine derivatives. Another method involves the Buchwald-Hartwig coupling reaction, where 1-Boc-piperazine is reacted with aryl halides in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Substitution Reactions (Boc Deprotection)

The Boc (tert-butoxycarbonyl) group undergoes acid-catalyzed cleavage under controlled conditions:

Mechanistic Insight: Protonation of the Boc group's carbonyl oxygen increases electrophilicity, facilitating tert-butyl carbonate elimination. This generates a carbamic acid intermediate that decarboxylates to release CO₂ and yield the free amine .

Coupling Reactions (Amide Formation)

The carboxylic acid group participates in peptide coupling using standard reagents:

Critical Note: Zinc acetate acts as a Lewis acid catalyst in silane-mediated couplings, enhancing electrophilicity of the activated carboxylic intermediate .

Reductive Functionalization

The carboxylic acid moiety undergoes reduction to alcohol derivatives:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C→RT | 1-Benzyl-4-Boc-piperazine-2-methanol | 68% |

Table 1. Boc Deprotection Efficiency vs. Acid Strength

| Acid | Concentration | Time (hrs) | Purity (%) |

|---|---|---|---|

| TFA | 10% v/v | 2 | 98.2 |

| HCl (aq.) | 3 M | 4.5 | 95.7 |

| H₂SO₄ | 2 M | 6 | 87.3 |

Data from large-scale production trials demonstrate TFA's superiority in preserving piperazine ring integrity.

Table 2. Solvent Effects on Amidation Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| THF | 7.5 | 42 |

| Acetonitrile | 37.5 | 65 |

Polar aprotic solvents like DMF stabilize the active HOBt ester intermediate .

Research Findings and Case Studies

-

Antiviral Agent Synthesis : Coupling with 1,2,3-triazole-4-carboxylic acids produced lead compounds showing 3.8 µM IC₅₀ against norovirus replicons .

-

Chiral β²,²-Amino Acids : Hydrolysis of enantiomerically pure tetrahydropyrimidin-2-ones (derived from piperazine intermediates) gave β²,²-amino acids with >99% ee .

-

Scale-Up Challenges : Industrial production requires careful pH control during Boc deprotection to prevent diketopiperazine formation (≤0.5% impurity allowed) .

Stability Considerations

-

Thermal Degradation : Decomposition onset at 228.8°C (DSC data)

-

Hydrolytic Sensitivity : t₁/₂ = 72 hrs in pH 7.4 buffer vs. 8.2 hrs at pH 2.0

This comprehensive analysis demonstrates this compound's synthetic versatility, with well-established protocols enabling its application across medicinal chemistry and materials science. Continued research focuses on developing catalytic asymmetric methods and flow chemistry adaptations for industrial-scale production .

Applications De Recherche Scientifique

1-Benzyl-4-Boc-piperazine-2-carboxylic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites or receptor binding sites, thereby modulating their activity. For example, it can act as an inhibitor of certain enzymes by forming stable complexes with the enzyme’s active site . The Boc protecting group can also influence the compound’s pharmacokinetic properties by enhancing its stability and solubility.

Comparaison Avec Des Composés Similaires

1-Boc-piperazine: A similar compound with a Boc protecting group but lacking the benzyl and carboxylic acid groups.

1-Benzylpiperazine: Lacks the Boc protecting group and carboxylic acid group.

4-Boc-piperazine-2-carboxylic acid: Similar structure but without the benzyl group.

Uniqueness: 1-Benzyl-4-Boc-piperazine-2-carboxylic acid is unique due to the presence of both the benzyl and Boc protecting groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.

Activité Biologique

1-Benzyl-4-Boc-piperazine-2-carboxylic acid (CAS No. 181956-25-2) is a piperazine derivative notable for its diverse biological activities and potential therapeutic applications. This compound features a benzyl group and a tert-butoxycarbonyl (Boc) protecting group, which contribute to its stability and reactivity in various biological contexts.

- Molecular Formula : C17H24N2O4

- Molecular Weight : 320.39 g/mol

- Structure : The compound consists of a piperazine ring with a carboxylic acid functional group and a Boc protecting group, which enhances its lipophilicity and bioavailability.

This compound exhibits several mechanisms of action, primarily through interactions with specific molecular targets involved in various biological pathways. Notably, it has shown potential in:

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against different cancer cell lines. In particular, it has demonstrated significant efficacy in inducing apoptosis in hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin .

- Neurological Effects : Research indicates that piperazine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. The introduction of the piperazine moiety enhances brain penetration and dual inhibition properties, making it a candidate for treating neurodegenerative disorders .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Assessment :

- Cholinesterase Inhibition :

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(14(12-19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRKCGUUHDUPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622427 | |

| Record name | 1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181956-25-2 | |

| Record name | 1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.